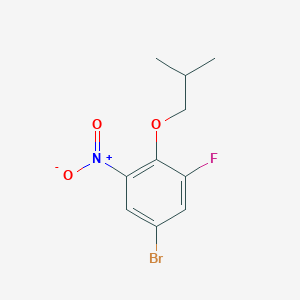

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene

Description

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene is a multisubstituted aromatic compound featuring bromine (Br), fluorine (F), isobutoxy (OCH₂CH(CH₃)₂), and nitro (NO₂) groups on a benzene ring. Its molecular formula is C₁₀H₁₀BrFNO₃, with an estimated molecular weight of 307.1 g/mol (calculated based on substituent contributions) . The compound’s structure is characterized by:

- Br at position 5 (meta to nitro).

- F at position 1 (ortho to nitro).

- Isobutoxy at position 2 (para to nitro).

- Nitro at position 3 (electron-withdrawing group directing reactivity).

Properties

IUPAC Name |

5-bromo-1-fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(12)3-7(11)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLOAJOPVJGOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1-fluoro-2-isobutoxybenzene, followed by bromination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Bromination is then performed using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and bromination steps, which offer better control over reaction conditions and improved safety. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of derivatives with different substituents replacing bromine or fluorine.

Reduction: Formation of 5-bromo-1-fluoro-2-isobutoxy-3-aminobenzene.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene depends on its interactions with molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors. The isobutoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Weight and Physicochemical Properties

The molecular weight and solubility of nitroaromatics are influenced by substituent size and polarity. A comparison of key analogs is provided below:

Key Observations :

- Alkoxy Group Impact : Larger alkoxy groups (e.g., isobutoxy vs. ethoxy) increase molecular weight and lipophilicity but reduce water solubility. Isobutoxy may enhance membrane permeability in drug design .

Electrophilic Substitution

- The nitro group deactivates the ring, directing incoming electrophiles to positions meta or para to itself.

- Fluorine (ortho to nitro) exerts a strong electron-withdrawing effect, further deactivating the ring.

- Isobutoxy (electron-donating) activates the ring at positions ortho/para to itself but competes with nitro’s deactivation. This creates regioselective challenges in further functionalization .

Nucleophilic Aromatic Substitution (NAS)

Data Table: Structural and Functional Comparison

Biological Activity

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine and Fluorine Atoms : These halogens can influence the compound's reactivity and biological interactions.

- Isobutoxy Group : This substituent enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

- Nitro Group : Known for its ability to participate in redox reactions, the nitro group can also serve as a target for reduction to form amino derivatives.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. For instance, it can inhibit dehydrogenases or other critical enzymes involved in metabolic pathways .

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate cell growth and differentiation .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation .

- Enzyme Interaction Studies : The compound has been tested for its inhibitory effects on enzymes like DHODH (dihydroorotate dehydrogenase), which is crucial in pyrimidine synthesis, showing IC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | IC50 (μM) | Key Features |

|---|---|---|

| 5-Bromo-2-fluoroaniline | 0.047 | Lacks isobutoxy group; higher reactivity |

| 3-Fluoro-4-isobutoxyaniline | 0.28 | Similar structure but different halogen placement |

| 5-Bromo-3-methoxyaniline | >100 | Methoxy group may reduce biological activity |

This table highlights that the presence of both bromine and fluorine atoms along with the isobutoxy group significantly influences the compound's reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

A few notable studies focus on the biological implications of this compound:

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli, suggesting potential for development as an antibacterial agent .

- Cancer Cell Line Testing :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.